molecular formula C8H13F3N2O B6246305 [4-(trifluoromethyl)cyclohexyl]urea, Mixture of diastereomers CAS No. 2290392-13-9

[4-(trifluoromethyl)cyclohexyl]urea, Mixture of diastereomers

Cat. No.: B6246305
CAS No.: 2290392-13-9
M. Wt: 210.2
InChI Key:
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Description

[4-(trifluoromethyl)cyclohexyl]urea, Mixture of diastereomers: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further linked to a urea group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(trifluoromethyl)cyclohexyl]urea typically involves the following steps:

  • Trifluoromethylation: : The cyclohexyl ring is first trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Ureidation: : The trifluoromethylated cyclohexane is then reacted with urea under specific conditions to form the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyclohexyl ring can be oxidized to form corresponding ketones or alcohols.

  • Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Cyclohexanone, cyclohexanol

  • Reduction: : Cyclohexylamine

  • Substitution: : Various substituted cyclohexyl ureas

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block in the synthesis of more complex molecules.

  • Biology: : It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

  • Industry: : It can be used in the production of materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which [4-(trifluoromethyl)cyclohexyl]urea exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards certain biological targets, leading to specific biological responses.

Comparison with Similar Compounds

When compared to similar compounds, [4-(trifluoromethyl)cyclohexyl]urea stands out due to its unique trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

  • 4-(trifluoromethyl)benzylurea

  • 4-(trifluoromethyl)phenylurea

  • 4-(trifluoromethyl)cyclohexanecarboxylic acid

These compounds differ in their structure and the presence of different functional groups, leading to variations in their reactivity and applications.

Properties

CAS No.

2290392-13-9

Molecular Formula

C8H13F3N2O

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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